2-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylaniline
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Overview
Description
2-(2-{2-azabicyclo[221]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylaniline is a complex organic compound featuring a bicyclic structure fused with a pyrimidine ring and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This intermediate can then be further functionalized to introduce the pyrimidine and aniline groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed reactions and subsequent functionalization steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the aniline or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the bicyclic structure, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(2-{2-azabicyclo[22
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound may have pharmacological properties that could be explored for therapeutic applications.
Industry: Its derivatives could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and pyrimidine ring may facilitate binding to specific sites, modulating biological pathways and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptane: A simpler bicyclic compound without the pyrimidine and aniline groups.
Pyrimidin-5-yl derivatives: Compounds with similar pyrimidine structures but different substituents.
N,N-dimethylaniline: Aniline derivatives with different bicyclic or heterocyclic groups.
Uniqueness
2-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylaniline is unique due to its combination of a bicyclic structure, pyrimidine ring, and aniline derivative. This unique combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
Molecular Formula |
C18H22N4 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[2-(2-azabicyclo[2.2.1]heptan-2-yl)pyrimidin-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H22N4/c1-21(2)17-6-4-3-5-16(17)14-10-19-18(20-11-14)22-12-13-7-8-15(22)9-13/h3-6,10-11,13,15H,7-9,12H2,1-2H3 |
InChI Key |
ZYWPRADKYGXBGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CN=C(N=C2)N3CC4CCC3C4 |
Origin of Product |
United States |
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